2-(Piperidin-4-ylmethoxy)isonicotinic acid
Overview
Description
2-(Piperidin-4-ylmethoxy)isonicotinic acid: is an organic compound with the molecular formula C12H16N2O3 It is a derivative of isonicotinic acid, where a piperidine ring is attached via a methoxy group at the 2-position of the isonicotinic acid structure
Mechanism of Action
Target of Action
It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the Mycobacterium genus, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Isoniazid, a structurally similar compound, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Result of Action
Isoniazid, a structurally similar compound, is known to cause bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethoxy)isonicotinic acid typically involves the following steps:
Starting Materials: Isonicotinic acid and 4-piperidinemethanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Procedure: The isonicotinic acid is first converted to its ester form, followed by the nucleophilic substitution reaction with 4-piperidinemethanol to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Piperidin-4-ylmethoxy)isonicotinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with various molecular targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Isonicotinic acid: A precursor and structural analog with a simpler structure.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Isonicotinamide: The amide derivative of isonicotinic acid.
Uniqueness: 2-(Piperidin-4-ylmethoxy)isonicotinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-3-6-14-11(7-10)17-8-9-1-4-13-5-2-9/h3,6-7,9,13H,1-2,4-5,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZBADVAMQLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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